Benzyl glycolate

Übersicht

Beschreibung

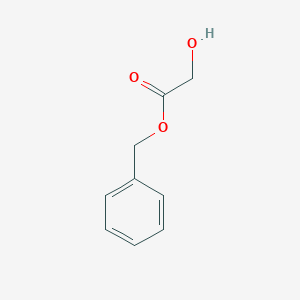

Benzyl glycolate is an organic compound with the molecular formula C9H10O3. It is a benzyl ester of glycolic acid, characterized by its colorless to yellowish liquid form. This compound is commonly used in various industries, including cosmetics, pharmaceuticals, and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl glycolate is typically synthesized through the esterification of glycolic acid with benzyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation .

Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of benzyl bromide with glycolic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like chloroform or methanol. The product is then isolated and purified through distillation .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form benzyl glyoxylate.

Reduction: It can be reduced to benzyl glycol.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Benzyl glyoxylate.

Reduction: Benzyl glycol.

Substitution: Various substituted benzyl glycolates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Benzyl glycolate serves as an important intermediate in organic synthesis, particularly in carbohydrate chemistry. Its ability to protect hydroxyl groups allows for selective modifications during the synthesis of complex molecules.

Case Study: Synthesis of Protected Monosaccharides

- Objective : To synthesize protected monosaccharide building blocks.

- Method : this compound acts as a protecting group for hydroxyl functionalities.

- Outcome : Researchers successfully utilized this compound to create derivatives that are crucial for further synthetic applications in glycoscience.

Fragrance Industry

This compound is valued in the fragrance industry due to its pleasant aroma. It is often used as a fragrance component in perfumes and personal care products.

Application Table: Fragrance Properties

| Property | Description |

|---|---|

| Odor Characteristic | Sweet, floral |

| Solubility | Soluble in alcohol and oils |

| Stability | Stable under normal conditions |

Biological Research

Recent studies have highlighted the biological activity of this compound, particularly its interaction with immune cells. It has been shown to interact with Toll-like receptor 4 (TLR-4), leading to the production of inflammatory cytokines.

Case Study: Immunomodulatory Effects

- Research Focus : Investigating the effects on macrophages and dendritic cells.

- Findings : this compound enhances inflammatory responses, suggesting potential therapeutic applications in immune dysregulation conditions.

- Safety Profile : While it shows promise, this compound can cause skin and eye irritation, necessitating careful handling .

Wirkmechanismus

The mechanism of action of benzyl glycolate involves its interaction with various molecular targets. In biological systems, it can act as a ligand for enzymes, influencing their activity. The ester group in this compound can undergo hydrolysis, releasing glycolic acid and benzyl alcohol, which can further participate in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Glycolic Acid: A simpler form with a hydroxyl and carboxyl group, used in skincare products.

Benzyl Alcohol: A precursor in the synthesis of benzyl glycolate, used as a solvent and preservative.

Ethyl Glycolate: An ester of glycolic acid with ethyl alcohol, used in organic synthesis.

Uniqueness: this compound stands out due to its dual functional groups (ester and benzyl), making it versatile in various chemical reactions. Its pleasant aroma also makes it valuable in the fragrance industry .

Biologische Aktivität

Benzyl glycolate, a compound synthesized from the reaction of benzaldehyde and glyoxylic acid, has garnered attention for its biological activities and potential applications in various fields, particularly in immunology and organic synthesis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, interactions with biological systems, and relevant research findings.

This compound is characterized by the presence of a benzyl group attached to a glycolate moiety. The synthesis typically involves the following reaction:

This process results in the formation of an ester linkage, which is crucial for its protective role in carbohydrate chemistry. The compound acts as a precursor for various monosaccharide derivatives, facilitating selective modifications during synthesis.

Immunological Effects

This compound has shown significant biological activity through its interaction with Toll-like receptor 4 (TLR-4) on immune cells such as macrophages and dendritic cells. This interaction leads to the production of inflammatory cytokines, suggesting its potential role in modulating immune responses. The implications of this activity are particularly relevant for therapeutic applications in conditions characterized by immune dysregulation.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Immunomodulation | Interaction with TLR-4 leading to cytokine release | Treatment of immune-related disorders |

| Cell maturation | Promotes maturation in certain cell types | Development of immunotherapies |

| Cytotoxicity | Potential inhibition of cancer cell growth | Cancer treatment research |

Safety Profile

Despite its beneficial properties, this compound has been noted to cause skin and eye irritation upon contact. Therefore, appropriate safety measures must be taken when handling this compound in laboratory settings.

Case Studies and Research Findings

Research has explored various aspects of this compound's biological activity. For instance, studies have demonstrated its efficacy in enhancing inflammatory responses through TLR-4 activation. This property is under investigation for potential use in developing treatments for autoimmune diseases and other conditions where immune modulation is beneficial.

In one study, the compound was evaluated for its cytotoxic effects on cancer cell lines. While specific data on cytotoxicity were not highlighted, preliminary findings suggest that this compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms and potential therapeutic applications .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other esters derived from glycolic acid. A comparative analysis reveals distinct differences in their reactivity and biological roles:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl glycolate | Ethyl ester of glycolic acid | Generally less reactive than this compound |

| Methyl glycolate | Methyl ester of glycolic acid | More volatile; often used as a solvent |

| Benzyl acetate | Benzyl ester of acetic acid | Commonly used as a fragrance; different functional group |

This compound's unique interaction with TLR-4 distinguishes it from simpler esters like ethyl or methyl glycolate, positioning it as a compound of interest for immunological studies.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Benzyl glycolate undergoes acid- or base-catalyzed hydrolysis to regenerate glycolic acid and benzyl alcohol. Acidic conditions favor carbocation intermediates, while alkaline hydrolysis follows nucleophilic acyl substitution.

Table 2: Hydrolysis Pathways and Products

Research Insights :

-

In acidic γ-valerolactone (GVL)/water systems, benzyl carbocations react with water to form benzyl alcohol, suppressing condensation byproducts .

-

Hydrolysis rates are solvent-dependent: aqueous GVL reduces secondary reactions compared to pure GVL .

Degradation Under Thermal Stress

Prolonged heating induces decomposition. A study in GVL at 160–200°C revealed:

Table 3: Thermal Degradation Products (180°C, 1% H₂SO₄)

| Time (min) | BPE Conversion (%) | Major Products (Mol%) |

|---|---|---|

| 30 | 45 | Phenol (20%), Benzyl alcohol (15%) |

| 60 | 78 | o-Benzyl phenol (10%), Dibenzyl ether (8%) |

| 120 | 98 | Trimers (e.g., p-BPhB, 12%) |

Mechanistic Notes :

-

Benzyl carbocations form transiently, reacting with phenol or residual alcohol to yield ethers or condensed aromatics .

-

Water content >25% in GVL inhibits trimer formation by favoring hydrolysis over condensation .

Industrial and Environmental Relevance

Eigenschaften

IUPAC Name |

benzyl 2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYJBEIOKFRWQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340075 | |

| Record name | Benzyl glycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80409-16-1, 30379-58-9 | |

| Record name | Benzyl (1)-glycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080409161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl glycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 2-hydroxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.